molecular formula C16H21IN2O3 B1387565 Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate CAS No. 1049022-58-3

Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate

Cat. No. B1387565
CAS RN: 1049022-58-3
M. Wt: 416.25 g/mol
InChI Key: OSMPKQSUSRZULQ-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21IN2O3 . It is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a benzoyl group (a benzene ring attached to a carbonyl group) and a tert-butyl ester group .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate” has a molecular weight of 388.24 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 484.7±40.0 °C at 760 mmHg, and a flash point of 246.9±27.3 °C . The compound has 5 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate derivatives have been synthesized and characterized in various studies. These compounds are typically characterized using spectroscopic methods like LCMS, NMR, IR, and X-ray diffraction studies. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and characterized through these methods (Sanjeevarayappa et al., 2015).

Biological Activity

  • Some derivatives of tert-butyl piperazine-carboxylate have been evaluated for their biological activities, such as antibacterial and anthelmintic properties. The compound mentioned above exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Anticorrosive Properties

  • Certain derivatives, like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have shown potential in anticorrosive applications. This particular compound demonstrated significant inhibition efficiency in protecting carbon steel from corrosion in acidic environments (Praveen et al., 2021).

Crystal Structure Analysis

  • The crystal structures of tert-butyl piperazine-carboxylate derivatives have been extensively studied. Such studies provide insights into their molecular configurations, bond lengths, angles, and crystal packing. This information is crucial for understanding their chemical properties and potential applications (Mamat et al., 2012).

Future Directions

The future directions for research on “Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities . Additionally, these compounds could be investigated for potential applications in the development of new pharmaceuticals or other organic compounds .

properties

IUPAC Name

tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMPKQSUSRZULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodobenzoyl chloride (7.99 g) and piperazine-1-carboxylic acid tert-butyl ester (5.87 g) were dissolved in tetrahydrofuran (75 ml), 1N aqueous sodium hydroxide solution (36 mL) was added, and the mixture was stirred at room temperature. The reaction mixture was poured into water under cooling and 1N aqueous sodium hydroxide solution and ethyl acetate were added, and the mixture was extracted with ethyl acetate. The organic layer was washed with 1N aqueous sodium hydroxide solution and saturated brine, then washed with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. To the residue was added hexane and the mixture was stirred at room temperature. The crystals were collected by filtration to give the title compound (11.67 g).
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7.99 g
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5.87 g
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75 mL
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36 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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